![molecular formula C24H23IN4O B5560935 N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

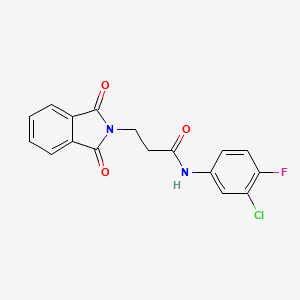

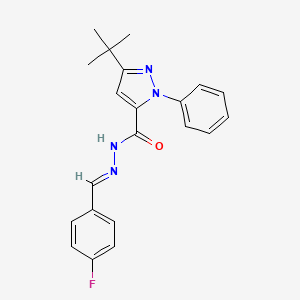

This compound is a hydrazide derivative, which means it contains a hydrazide group (-CONHNH2). It also contains a carbazole group, which is a tricyclic aromatic organic compound. The presence of the iodine atom and the dimethylamino group could potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the carbazole and hydrazide groups, as well as the iodine atom and the dimethylamino group. These groups could influence the compound’s conformation and the distribution of electron density .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially influence its solubility .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and Characterization : The compound has been synthesized and characterized using various techniques such as FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction (XRD). The molecular structures, vibrational frequencies, and assignments have been investigated both experimentally and theoretically, providing insights into the compound's stability and reactivity in different media (Karrouchi et al., 2020).

Biological Evaluation and Molecular Docking

- In Vitro Antidiabetic and Antioxidant Activities : This compound has demonstrated in vitro antidiabetic and antioxidant activities. Molecular docking studies suggest its potential as an anti-diabetic agent via inhibition of the α-glucosidase enzyme, highlighting its therapeutic applications (Karrouchi et al., 2020).

Corrosion Inhibition

- Corrosion Inhibitors for Steel : Derivatives of this compound, particularly benzothiazole derivatives, have been synthesized and shown to have a corrosion inhibiting effect against steel in acidic solutions. These inhibitors offer extra stability and higher inhibition efficiencies, indicating their potential use in protecting metal surfaces (Hu et al., 2016).

Applicability in Brain Disorders

- Bioinformatic Characterization for Neurodegenerative Diseases : Schiff bases similar to this compound have been studied for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease. Bioinformatics tools were used to evaluate their drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties. One such compound showed high potential for use in neurodegenerative disorder treatment (Avram et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-iodocarbazol-9-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23IN4O/c1-28(2)19-10-7-17(8-11-19)16-26-27-24(30)13-14-29-22-6-4-3-5-20(22)21-15-18(25)9-12-23(21)29/h3-12,15-16H,13-14H2,1-2H3,(H,27,30)/b26-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQVZWYSLLXHFR-WGOQTCKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23IN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-iodo-9H-carbazol-9-yl)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)

![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)

![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)

![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)